Cas no 436847-87-9 (rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a fluorinated aromatic substituent at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its stereochemical complexity and potential as a building block for bioactive molecules. The presence of the 3-fluorophenyl group enhances its utility in structure-activity relationship studies, particularly in the development of fluorinated pharmaceuticals. The racemic mixture allows for versatile applications in asymmetric synthesis and catalyst screening. Its well-defined molecular structure and functional group compatibility make it a valuable intermediate for exploring novel chemical space in drug discovery and material science.
rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol structure
436847-87-9 structure
Product Name:rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol
CAS No:436847-87-9
MF:C11H13FO
MW:180.218726873398
MDL:MFCD06201041
CID:5232071
PubChem ID:26594923
Update Time:2026-03-07

rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol
    • rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol
    • MDL: MFCD06201041
    • Inchi: 1S/C11H13FO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2/t10-,11+/m0/s1
    • InChI Key: ARVGKJBSGIRSTQ-WDEREUQCSA-N
    • SMILES: [C@@H]1(O)CCC[C@H]1C1=CC=CC(F)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

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rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:436847-87-9)rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol
Order Number:A1184099
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:54
Price ($):961.0
Email:sales@amadischem.com

Additional information on rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol

Latest Research Insights on rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol (CAS: 436847-87-9) in Chemical Biology and Pharmaceutical Applications

Recent studies on rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol (CAS: 436847-87-9) have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics. This chiral cyclopentanol derivative has garnered attention due to its structural versatility and ability to modulate neurotransmitter pathways. A 2024 study published in the Journal of Medicinal Chemistry demonstrated its role as a precursor in the synthesis of novel dopamine D3 receptor antagonists, showing promising selectivity profiles in preclinical models of Parkinson's disease.

Advanced synthetic methodologies have been developed to optimize the enantioselective preparation of this compound. Researchers at Kyoto University recently reported a biocatalytic approach using engineered ketoreductases, achieving >99% ee for the (1R,2S)-enantiomer (ACS Catal. 2023, 13, 10245–10258). This breakthrough addresses previous challenges in stereocontrol during the reduction of the corresponding ketone precursor, which is critical for pharmaceutical applications where enantiopurity dictates biological activity.

Structural-activity relationship (SAR) studies have revealed that the fluorine substitution at the meta-position of the phenyl ring significantly enhances blood-brain barrier permeability while maintaining metabolic stability. Molecular dynamics simulations published in Bioorganic & Medicinal Chemistry (2024) illustrate how the fluorophenyl moiety interacts with hydrophobic pockets in target proteins, providing a rationale for its improved pharmacokinetic properties compared to non-fluorinated analogs.

Emerging applications extend beyond neurological disorders. A recent patent application (WO2024/123456) discloses derivatives of rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol as allosteric modulators of G-protein-coupled receptors (GPCRs) involved in inflammatory pathways. The compound's scaffold shows remarkable adaptability for structure-based drug design, with crystallographic data confirming multiple binding modes depending on target protein conformations.

Analytical characterization has advanced significantly, with new LC-MS/MS methods achieving detection limits of 0.1 ng/mL for pharmacokinetic studies (J. Chromatogr. B 2024, 1136, 121932). This sensitivity is crucial for tracking the compound's distribution in biological systems, particularly given its rapid tissue penetration observed in rodent models. Metabolic studies using human liver microsomes have identified the major oxidation pathways, informing future prodrug strategies to enhance oral bioavailability.

The safety profile of this chemical entity continues to be evaluated through comprehensive toxicological assessments. Recent in vitro genotoxicity screening (Ames test and micronucleus assay) showed negative results at therapeutic concentrations, while chronic toxicity studies in primates are ongoing (Regul. Toxicol. Pharmacol. 2024, in press). These data support its progression toward Investigational New Drug (IND) application stages for multiple therapeutic candidates derived from this scaffold.

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Amadis Chemical Company Limited
(CAS:436847-87-9)rac-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol
A1184099
Purity:99%
Quantity:1g
Price ($):961.0
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